molecular formula C17H13ClF2N2O2S2 B2492008 (5-Chlorothiophen-2-yl)(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1286714-49-5

(5-Chlorothiophen-2-yl)(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2492008
CAS No.: 1286714-49-5
M. Wt: 414.87
InChI Key: SPYZMBMTPYJVFL-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-2-yl)(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H13ClF2N2O2S2 and its molecular weight is 414.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

Without specific target information, it’s challenging to describe the exact mode of action. Based on the compound’s structure, it’s likely that it interacts with its targets via non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .

Pharmacokinetics

The compound’s molecular weight (41487 g/mol) suggests it may have suitable pharmacokinetic properties for drug development. The compound’s predicted boiling point is 560.0±50.0 °C , and its predicted density is 1.345±0.06 g/cm3 , which may impact its distribution and excretion.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Specific details about how these factors affect this compound are currently unknown .

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-[(4,6-difluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF2N2O2S2/c18-14-2-1-12(25-14)16(23)22-5-3-10(4-6-22)24-17-21-15-11(20)7-9(19)8-13(15)26-17/h1-2,7-8,10H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYZMBMTPYJVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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